N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C19H16N4O3S and its molecular weight is 380.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It’s worth noting that similar compounds have shown high activity againstMycobacterium tuberculosis (Mtb) and Mycobacterium marinum (Mm) . These bacteria are known to cause tuberculosis and skin infections, respectively.
Mode of Action
It’s likely that it interacts with its targets in a way that inhibits their growth or disrupts their metabolic processes, given the observed activity against mtb and mm .
Biochemical Pathways
One study suggests that the oxidative cleavage of the imidazole moiety during chemical synthesis could be a likely metabolic pathway . This could potentially lead to the lack of observed activity in vivo .
Result of Action
Similar compounds have shown anti-inflammatory and analgesic activities , suggesting potential therapeutic applications.
Biological Activity
N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)thiophene-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its mechanisms, target interactions, and therapeutic implications.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Imidazo[1,2-b]pyridazine core : This moiety is often associated with various pharmacological activities.
- Methoxy substitutions : Positioned at the 2 and 6 positions of the imidazo ring, these groups enhance solubility and bioavailability.
- Thiophene and carboxamide functionalities : These contribute to the compound's reactivity and interaction with biological targets.
mTOR Pathway Inhibition
One of the primary mechanisms through which this compound exerts its biological effects is through the inhibition of the mammalian target of rapamycin (mTOR) pathway. The mTOR pathway plays a crucial role in regulating cell growth, proliferation, and survival.
Studies have shown that this compound can:
- Induce G1-phase cell cycle arrest : This prevents cancer cells from progressing through the cell cycle.
- Suppress phosphorylation of key proteins such as AKT and S6 , which are critical for cell survival and growth signaling pathways .
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
Activity Type | Description |
---|---|
Anticancer | Inhibits mTOR pathway, induces cell cycle arrest, and suppresses key survival signaling pathways. |
Antimicrobial | Shows potential antimicrobial activity against various pathogens (specific data pending). |
Protein Kinase Inhibition | Interacts with protein kinases involved in cancer progression. |
Anticancer Studies
In a study evaluating the efficacy of similar compounds, it was found that derivatives with imidazo[1,2-b]pyridazine cores exhibited significant anticancer properties. For instance:
- Compounds were screened against multiple cancer cell lines at the National Cancer Institute (NCI), demonstrating promising activity with IC50 values ranging from 60.70 nM to 1800 nM against specific targets like VEGFR-2 .
The structural uniqueness of this compound suggests it may also possess similar or enhanced activity compared to existing compounds.
Properties
IUPAC Name |
N-[2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O3S/c1-25-15-6-5-12(10-13(15)21-19(24)16-4-3-9-27-16)14-11-23-17(20-14)7-8-18(22-23)26-2/h3-11H,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPOOXPGXMVFMQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CN3C(=N2)C=CC(=N3)OC)NC(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.